
N6-Methyladenosin
Übersicht
Beschreibung
N6-Methyladenosine is a naturally occurring modified nucleoside found in various RNA molecules, including messenger RNA, transfer RNA, ribosomal RNA, and small nuclear RNA. It was first identified in the 1970s and is one of the most prevalent internal modifications in eukaryotic messenger RNA. This modification plays a crucial role in regulating gene expression and various biological processes, including RNA stability, splicing, translation, and degradation .
Wissenschaftliche Forschungsanwendungen
Role in Cancer Research
m6A modification is increasingly recognized for its involvement in cancer progression and therapy resistance. Research indicates that m6A influences the stability and expression of long non-coding RNAs (lncRNAs) and mRNAs associated with tumor growth.
Case Studies:
- Non-Small Cell Lung Cancer: Increased stability of LncRMRP due to m6A modification activates the SMAD2/SMAD3 pathway, promoting cancer progression .
- Hepatocellular Carcinoma: METTL3-mediated m6A modification downregulates LncMEG3, weakening its inhibitory effect on miR-544b, thereby facilitating tumor advancement .
Developmental Biology
m6A plays a crucial role in regulating developmental processes. In mouse embryonic stem cells (mESCs), m6A modification is essential for maintaining pluripotency and regulating gene expression.
Case Study:
- Embryonic Stem Cells: Knockdown of methyltransferases Mettl3 and Mettl14 resulted in loss of m6A methylation, impairing self-renewal capabilities and altering the expression of developmental regulators .
Developmental Aspect | m6A Function | Key Findings |
---|---|---|
Embryonic Stem Cells | Maintains pluripotency | Loss of methylation leads to impaired self-renewal and altered gene expression |
Neurobiology
Emerging evidence links m6A modification to neuropsychiatric disorders. It affects neuronal development and function by modulating gene expression.
Case Study:
- Neuropsychiatric Disorders: Studies show that m6A modifications influence the expression of genes involved in synaptic plasticity and neuronal survival, highlighting its potential as a therapeutic target .
Neuropsychiatric Disorder | m6A Role | Key Findings |
---|---|---|
Various Disorders | Modulates gene expression | Influences synaptic plasticity and neuronal survival |
Inflammatory Diseases
m6A modifications are implicated in the regulation of inflammatory responses across various diseases, including autoimmune disorders and cancers.
Case Study:
- Autoimmune Diseases: m6A methylation affects the stability of inflammatory cytokine mRNAs, suggesting a potential role as a biomarker or therapeutic target .
Disease Type | m6A Role | Key Findings |
---|---|---|
Autoimmune Diseases | Regulates cytokine mRNA stability | Potential biomarker for disease severity |
Therapeutic Implications
The modulation of m6A pathways presents novel therapeutic opportunities. Targeting m6A writers or erasers could enhance treatment efficacy in various malignancies.
Potential Strategies:
- Developing small molecules that inhibit m6A methyltransferases or demethylases.
- Utilizing m6A as a biomarker for predicting treatment responses in cancers and inflammatory diseases.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: N6-Methyladenosin kann über verschiedene chemische Wege synthetisiert werden. Ein häufiges Verfahren beinhaltet die Methylierung von Adenosin unter Verwendung von Methyliodid in Gegenwart einer Base wie Natriumhydrid. Die Reaktion findet typischerweise in einem aprotischen Lösungsmittel wie Dimethylformamid bei erhöhten Temperaturen statt. Ein weiterer Ansatz beinhaltet die Verwendung von S-Adenosylmethionin als Methylspender in Gegenwart von Methyltransferase-Enzymen .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt häufig durch biotechnologische Prozesse unter Verwendung von gentechnisch veränderten Mikroorganismen. Diese Mikroorganismen werden gentechnisch so modifiziert, dass sie bestimmte Methyltransferase-Enzyme überexprimieren, die die Methylierung von Adenosin katalysieren. Der Prozess wird in großen Bioreaktoren unter kontrollierten Bedingungen durchgeführt, um Ausbeute und Reinheit zu optimieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen: N6-Methyladenosin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um N6-Methylinosin zu bilden.
Reduktion: Reduktionsreaktionen können es zurück zu Adenosin konvertieren.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Ammoniak oder Amine können für Substitutionsreaktionen verwendet werden.
Wichtigste gebildete Produkte:
Oxidation: N6-Methylinosin.
Reduktion: Adenosin.
Substitution: Verschiedene substituierte Adenosinderivate.
Wirkmechanismus
N6-Methyladenosine exerts its effects through a complex mechanism involving various molecular targets and pathways:
Methyltransferases (Writers): Enzymes like METTL3 and METTL14 add the methyl group to adenosine.
Demethylases (Erasers): Enzymes such as FTO and ALKBH5 remove the methyl group.
RNA-binding Proteins (Readers): Proteins like YTHDF1, YTHDF2, and IGF2BP recognize and bind to methylated RNA, influencing its stability, splicing, and translation .
Vergleich Mit ähnlichen Verbindungen
N6-Methyladenosin ist unter den RNA-Modifikationen aufgrund seines weit verbreiteten Vorkommens und seiner erheblichen Auswirkungen auf den RNA-Stoffwechsel einzigartig. Ähnliche Verbindungen sind:
5-Methylcytosin: Eine weitere häufige RNA-Modifikation, die an der Genregulation beteiligt ist.
N1-Methyladenosin: Eine Modifikation, die in Transfer-RNA und ribosomaler RNA gefunden wird.
2’-O-Methyladenosin: Eine Modifikation, die die RNA-Stabilität und -Funktion beeinflusst .
This compound zeichnet sich durch seine dynamische und reversible Natur aus, die eine fein abgestimmte Regulation der Genexpression und zellulärer Prozesse ermöglicht.
Biologische Aktivität
N6-methyladenosine (m6A) is recognized as the most prevalent internal modification of messenger RNA (mRNA) in eukaryotic cells. This modification plays a crucial role in various biological processes, including RNA metabolism, gene expression regulation, and the pathogenesis of numerous diseases, particularly cancers. The dynamic regulation of m6A involves a complex interplay between methyltransferases (writers), demethylases (erasers), and m6A-binding proteins (readers).
-
Methyltransferases and Demethylases :
- Writers : The m6A modification is primarily catalyzed by a methyltransferase complex, which includes METTL3, METTL14, and WTAP. These enzymes add a methyl group to the nitrogen atom at the 6th position of adenosine residues in RNA .
- Erasers : The modification can be removed by demethylases such as FTO and ALKBH5, which play significant roles in regulating mRNA stability and translation efficiency .
- Readers : Proteins that recognize m6A modifications facilitate various downstream effects on RNA metabolism, influencing processes like splicing, translation, and decay .
Biological Functions
- Gene Expression Regulation : m6A modifications are implicated in the regulation of gene expression at multiple levels, affecting transcriptional and post-transcriptional processes .
- Cellular Processes : It is involved in critical cellular processes such as stem cell differentiation, immune responses, and developmental pathways .
Role in Disease
The dysregulation of m6A has been linked to several diseases:
- Cancer : Abnormal m6A levels can contribute to cancer progression by promoting oncogene expression or inhibiting tumor suppressor genes. For instance, studies have shown that m6A modifications can enhance the self-renewal capacity of cancer stem cells and promote resistance to chemotherapy .
- Neurological Disorders : Alterations in m6A modification are associated with neurological conditions, impacting neuronal development and function .
Cancer Research
Recent studies have highlighted the role of m6A in various cancers:
- Acute Myeloid Leukemia (AML) : Research demonstrated that FTO-mediated demethylation affects internal m6A abundance in AML cells, influencing the stability of critical oncogenes like MYC and CEBPA. Inhibiting FTO led to increased transcript stability and reduced cell proliferation .
- Breast Cancer : A study indicated that METTL3 overexpression enhanced breast cancer cell proliferation by upregulating oncogenic pathways through m6A modification. Conversely, knockdown of METTL3 resulted in decreased tumor growth in xenograft models .
Immune Response
Emerging evidence suggests that m6A modifications play a significant role in regulating immune cell functions:
- T Cell Activation : In T cells, m6A modifications modulate the response to cytokines and affect the differentiation into effector or memory cells. This regulation is crucial for maintaining immune homeostasis and response to infections .
Table 1: Key Enzymes Involved in m6A Regulation
Enzyme Type | Enzyme Name | Function |
---|---|---|
Writer | METTL3 | Adds methyl groups to adenosine residues |
METTL14 | Works with METTL3 for efficient methylation | |
Eraser | FTO | Removes methyl groups from m6A |
ALKBH5 | Demethylates m6A, affecting RNA stability | |
Reader | YTHDF1 | Binds to m6A-modified RNAs to regulate decay |
HNRNPG | Alters RNA structure to influence binding |
Table 2: Impact of m6A on Cancer Progression
Eigenschaften
IUPAC Name |
2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAYFKKCNSOZKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859685 | |
Record name | N-Methyl-9-pentofuranosyl-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60209-41-8, 65494-95-3, 1867-73-8 | |
Record name | NSC409168 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409168 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC97113 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97113 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N6-Methyladenosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29409 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.